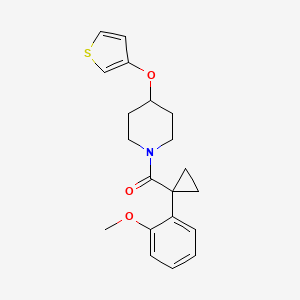
(1-(2-Methoxyphenyl)cyclopropyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-(2-Methoxyphenyl)cyclopropyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H23NO3S and its molecular weight is 357.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitubercular Activities
Research on cyclopropyl methanones has shown significant potential in antitubercular activities. For instance, a series of cyclopropyl methanones demonstrated considerable in vitro efficacy against Mycobacterium tuberculosis, with certain derivatives showing a minimum inhibitory concentration (MIC) as low as 0.78 μg/mL. One particular compound exhibited potent activity against multidrug-resistant strains and was effective in vivo in mice models of tuberculosis (S. S. Bisht et al., 2010).
Selective Estrogen Receptor Modulators (SERMs)
Compounds related to the specified chemical structure have been explored for their role as selective estrogen receptor modulators (SERMs). One study identified a derivative with a significant increase in estrogen antagonist potency compared to raloxifene, demonstrating potent inhibitory effects on uterine tissue proliferation and protective effects on bone in rat models (A. Palkowitz et al., 1997).
Antagonists of NPBWR1 (GPR7)
Research into small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7) led to the discovery of compounds with subnanomolar potencies. These findings highlight the potential for developing new therapeutic agents targeting conditions mediated by this receptor (F. Anthony Romero et al., 2012).
Anticancer and Antituberculosis Studies
Synthetic efforts around cyclopropyl methanone derivatives have yielded compounds with promising anticancer and antituberculosis activities. These studies underscore the importance of structural modifications in enhancing biological activity and targeting specific diseases (S. Mallikarjuna et al., 2014).
Structural and Molecular Studies
Structural and molecular analyses of related compounds provide insights into their potential mechanisms of action and interactions at the molecular level. For instance, crystal structure analysis can reveal how these compounds interact with biological targets, guiding further drug development efforts (B. Lakshminarayana et al., 2009).
Properties
IUPAC Name |
[1-(2-methoxyphenyl)cyclopropyl]-(4-thiophen-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-23-18-5-3-2-4-17(18)20(9-10-20)19(22)21-11-6-15(7-12-21)24-16-8-13-25-14-16/h2-5,8,13-15H,6-7,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEGUEOXTDNZHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)N3CCC(CC3)OC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
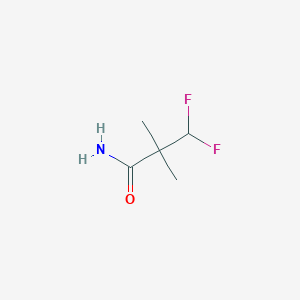
![2-Chloro-N-[(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)methyl]acetamide](/img/structure/B2506609.png)
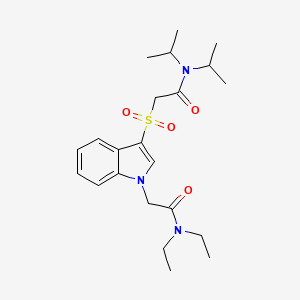
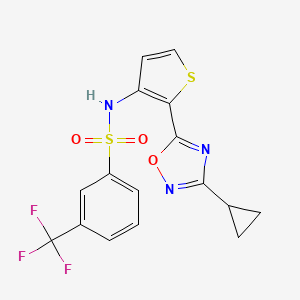
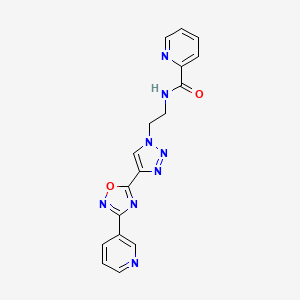


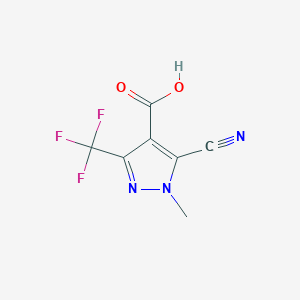
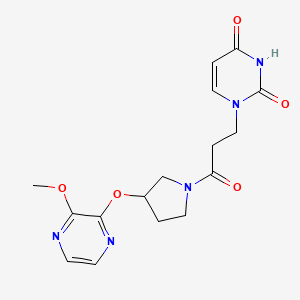
![2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylic acid](/img/structure/B2506621.png)

![4-methyl-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide](/img/structure/B2506624.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]acetamide](/img/structure/B2506629.png)
